molecular formula C14H11ClN2O2 B11989233 (3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine

(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine

Cat. No.: B11989233
M. Wt: 274.70 g/mol
InChI Key: UKNCMZKNQLEIGL-UHFFFAOYSA-N
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Description

(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine is an organic compound with the molecular formula C14H11ClN2O2 It is a member of the imine class of compounds, characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine typically involves the condensation reaction between 3-chloro-2-methyl-aniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of (3-Chloro-2-methyl-phenyl)-(3-aminobenzylidene)-amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitro and chloro derivatives.

    Reduction: Formation of (3-Chloro-2-methyl-phenyl)-(3-aminobenzylidene)-amine.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine
  • (3-Chloro-4-methyl-phenyl)-(3-nitro-benzylidene)-amine
  • (3-Chloro-4-methyl-phenyl)-(4-nitro-benzylidene)-amine

Uniqueness

(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of both chloro and nitro groups provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-13(15)6-3-7-14(10)16-9-11-4-2-5-12(8-11)17(18)19/h2-9H,1H3

InChI Key

UKNCMZKNQLEIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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